molecular formula C16H23NO8S B563089 3S-(-)-3-[3-(Methanesulfonyl)phenyl]piperidine Tartaric Acid Salt CAS No. 504398-38-3

3S-(-)-3-[3-(Methanesulfonyl)phenyl]piperidine Tartaric Acid Salt

Cat. No.: B563089
CAS No.: 504398-38-3
M. Wt: 389.419
InChI Key: JUXRLGRCXHOPLH-MERQFXBCSA-N
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Description

2,3-Dihydroxybutanedioic acid and (3R)-3-(3-methylsulfonylphenyl)piperidine are two distinct chemical compounds. 2,3-Dihydroxybutanedioic acid, commonly known as tartaric acid, is a naturally occurring organic acid found in many plants, particularly in grapes. It is widely used in the food and beverage industry as an acidulant. (3R)-3-(3-methylsulfonylphenyl)piperidine is a synthetic compound that has been studied for its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dihydroxybutanedioic acid: can be synthesized through the fermentation of glucose by certain fungi, such as Aspergillus niger. The industrial production involves the extraction of tartaric acid from by-products of the wine industry, such as grape marc and lees. The process includes neutralization with calcium hydroxide, followed by precipitation and purification steps.

(3R)-3-(3-methylsulfonylphenyl)piperidine: is synthesized through a multi-step chemical process. One common method involves the reaction of 3-methylsulfonylbenzaldehyde with piperidine in the presence of a reducing agent, such as sodium borohydride, to form the desired product. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxybutanedioic acid: undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dihydroxyfumaric acid.

    Reduction: It can be reduced to form meso-tartaric acid.

    Esterification: It reacts with alcohols to form esters, such as diethyl tartrate.

(3R)-3-(3-methylsulfonylphenyl)piperidine: undergoes reactions such as:

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

    Reduction: The compound can be reduced to form derivatives with different pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Esterification: Acid catalysts, such as sulfuric acid, are used to facilitate esterification reactions.

Major Products

    2,3-Dihydroxybutanedioic acid: Major products include esters like diethyl tartrate and oxidized forms like dihydroxyfumaric acid.

    (3R)-3-(3-methylsulfonylphenyl)piperidine: Major products include substituted derivatives and reduced forms with potential pharmacological applications.

Scientific Research Applications

2,3-Dihydroxybutanedioic acid: is widely used in:

    Chemistry: As a chiral resolving agent in stereochemistry.

    Biology: As a component in buffer solutions.

    Medicine: In the formulation of effervescent tablets.

    Industry: As an acidulant in food and beverages, and in the production of emulsifiers and stabilizers.

(3R)-3-(3-methylsulfonylphenyl)piperidine:

    Pharmacology: Studied for its potential as a therapeutic agent in treating neurological disorders.

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its interactions with various biological targets.

Mechanism of Action

2,3-Dihydroxybutanedioic acid: exerts its effects primarily through its acidic properties, which can influence pH levels in various environments. It acts as a chelating agent, binding to metal ions and affecting their availability in biological and chemical systems.

(3R)-3-(3-methylsulfonylphenyl)piperidine: is believed to interact with specific molecular targets in the nervous system, potentially modulating neurotransmitter activity. The exact pathways and mechanisms are still under investigation, but it is thought to influence receptor activity and signal transduction processes.

Comparison with Similar Compounds

2,3-Dihydroxybutanedioic acid: can be compared with other organic acids such as citric acid and malic acid. Its unique properties include its strong chelating ability and its role as a chiral resolving agent.

(3R)-3-(3-methylsulfonylphenyl)piperidine: can be compared with other piperidine derivatives, such as (3R)-3-(3-methoxyphenyl)piperidine and (3R)-3-(3-chlorophenyl)piperidine. Its uniqueness lies in the presence of the methylsulfonyl group, which can influence its pharmacological properties and interactions with biological targets.

Properties

IUPAC Name

2,3-dihydroxybutanedioic acid;(3R)-3-(3-methylsulfonylphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S.C4H6O6/c1-16(14,15)12-6-2-4-10(8-12)11-5-3-7-13-9-11;5-1(3(7)8)2(6)4(9)10/h2,4,6,8,11,13H,3,5,7,9H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXRLGRCXHOPLH-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2CCCNC2.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=CC(=C1)[C@H]2CCCNC2.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60849558
Record name 2,3-Dihydroxybutanedioic acid--(3R)-3-[3-(methanesulfonyl)phenyl]piperidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60849558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

504398-38-3
Record name 2,3-Dihydroxybutanedioic acid--(3R)-3-[3-(methanesulfonyl)phenyl]piperidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60849558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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